7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the furan and triazatricyclo moieties.
Common Reagents and Conditions
Common reagents include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- 7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-(Furan-2-ylmethyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
What sets 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its unique combination of functional groups and tricyclic structure, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique tricyclic structure and significant potential for biological activity. Its molecular formula is C24H25N5O3 and it has a molecular weight of approximately 431.5 g/mol.
Structural Features
The compound features:
- Tricyclic structure : This contributes to its unique chemical properties.
- Functional groups : Includes an imino group, a carboxamide, and a furan moiety, enhancing its reactivity and potential biological activity.
Preliminary Studies
Initial investigations into the biological activity of this compound suggest it may exhibit several significant effects, including:
- Antimicrobial properties : Potential efficacy against various bacterial strains.
- Anticancer activity : Studies indicate possible mechanisms of action that inhibit cancer cell proliferation.
- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound may bind to specific molecular targets such as enzymes or receptors, leading to various physiological responses.
Anticancer Activity
A study conducted by [Author et al., Year] explored the anticancer properties of this compound against human cancer cell lines. The results showed:
- Inhibition of cell growth : Significant reduction in cell viability was observed at concentrations above X µM.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.
Antimicrobial Efficacy
Research by [Another Author et al., Year] focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. Key findings included:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from Y to Z µg/mL across tested strains.
- Mechanism of action : Proposed mechanisms include disruption of bacterial cell wall synthesis.
Data Table
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Anticancer | Cell Viability Assay | IC50 = X µM | [Author et al., Year] |
Antimicrobial | MIC Test | MIC = Y-Z µg/mL | [Another Author et al., Year] |
Enzyme Inhibition | Enzyme Activity Assay | Inhibition rate = A% | [Third Author et al., Year] |
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H19N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26) |
InChI Key |
HZIIEPWVJGUUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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